molecular formula C12H24ClN B1224246 Dicyclohexylamine hydrochloride CAS No. 4693-92-9

Dicyclohexylamine hydrochloride

Cat. No.: B1224246
CAS No.: 4693-92-9
M. Wt: 217.78 g/mol
InChI Key: MNNMTFSPSVOWSF-UHFFFAOYSA-N
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Description

Dicyclohexylamine hydrochloride is a chemical compound with the molecular formula C12H23N·HCl. It is a derivative of dicyclohexylamine, a secondary amine characterized by the presence of two cyclohexyl groups attached to a nitrogen atom. This compound is typically found as a white crystalline solid and is known for its use in various industrial and scientific applications.

Mechanism of Action

Target of Action

Dicyclohexylamine hydrochloride primarily targets spermidine synthase , a key enzyme involved in the biosynthesis of polyamines . Polyamines are organic compounds that play crucial roles in various cellular processes, including cell growth and differentiation .

Mode of Action

This compound acts as an inhibitor of spermidine synthase . By inhibiting this enzyme, it disrupts the normal biosynthesis of polyamines, leading to changes in cellular processes that depend on these compounds .

Biochemical Pathways

The inhibition of spermidine synthase by this compound affects the polyamine biosynthesis pathway . This can lead to an increase in the synthesis of other polyamines, such as spermine, as the organism tries to compensate for the reduced levels of spermidine .

Pharmacokinetics

As a secondary amine, it is expected to undergo typical amine reactions . It is slightly soluble in water but readily dissolves in organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of spermidine synthase by this compound leads to a decrease in the levels of spermidine, a polyamine involved in various cellular processes . This can result in changes in cell growth and differentiation . Additionally, the increase in the synthesis of other polyamines, such as spermine, may also have effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is generally stable but may decompose in the presence of strong acids or oxidizing agents . Furthermore, its solubility in water and organic solvents can affect its bioavailability and stability .

Biochemical Analysis

Biochemical Properties

Dicyclohexylamine hydrochloride plays a significant role in biochemical reactions due to its ability to form salts with various compounds, thereby enhancing their stability and solubility. In the context of fumagillin formulations, this compound interacts with the antibiotic to improve its stability and solubility in water . This interaction is crucial for the effective delivery of fumagillin in veterinary medicine. Additionally, this compound has been shown to accumulate in lipophilic tissues, which raises concerns about its bioaccumulation .

Cellular Effects

This compound influences various cellular processes, particularly in the context of its use in fumagillin formulations. It has been observed to affect cell signaling pathways and gene expression, although specific details on these effects are limited. The compound’s ability to enhance the stability and solubility of fumagillin suggests that it may play a role in facilitating the antibiotic’s cellular uptake and distribution .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable over time, particularly in the context of its use in fumagillin formulations. Studies have demonstrated that this compound can accumulate in beeswax when fumagillin is applied in apiculture, indicating its long-term stability

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with fumagillin. The compound’s ability to enhance the solubility of fumagillin suggests that it may facilitate the antibiotic’s cellular uptake and distribution. Specific transporters or binding proteins involved in this process have not been identified .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexylamine hydrochloride can be synthesized through the catalytic hydrogenation of aniline (phenylamine) in the presence of a ruthenium or palladium catalyst. This process primarily produces cyclohexylamine, with dicyclohexylamine as a secondary product. The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process .

Another method involves the reductive amination of cyclohexanone with ammonia or cyclohexylamine. This reaction is carried out in the presence of a palladium/carbon catalyst under hydrogen pressure .

Industrial Production Methods: In industrial settings, this compound is often produced by the pressure hydrogenation of diphenylamine using a ruthenium catalyst. Alternatively, it can be synthesized by reacting cyclohexanone with cyclohexylamine in the presence of a palladium/carbon catalyst under hydrogen pressure .

Chemical Reactions Analysis

Types of Reactions: Dicyclohexylamine hydrochloride, like other amines, can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted derivatives.

Comparison with Similar Compounds

    Cyclohexylamine: A primary amine with one cyclohexyl group attached to the nitrogen atom.

    Diphenylamine: An aromatic amine with two phenyl groups attached to the nitrogen atom.

    N,N-Dimethylcyclohexylamine: A tertiary amine with two methyl groups and one cyclohexyl group attached to the nitrogen atom.

Comparison:

    Cyclohexylamine: Unlike dicyclohexylamine hydrochloride, cyclohexylamine is a primary amine and has different reactivity and applications.

    Diphenylamine: Diphenylamine is an aromatic amine and has different chemical properties and uses compared to this compound.

    N,N-Dimethylcyclohexylamine: This compound is a tertiary amine and has different steric and electronic properties compared to this compound.

This compound is unique due to its secondary amine structure, which imparts specific reactivity and applications in various fields.

Biological Activity

Dicyclohexylamine hydrochloride (DCHA) is a secondary amine with the chemical formula C₁₂H₂₄ClN. This compound has garnered interest in various fields due to its unique biological activities and potential applications in medicinal chemistry, agriculture, and industrial processes. This article delves into the biological activity of DCHA, highlighting its mechanisms of action, relevant studies, and applications.

This compound is characterized by its colorless to pale yellow liquid form and a distinct fishy odor. It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and ether. The synthesis of DCHA can be achieved through several methods, including catalytic hydrogenation of aniline or reductive amination of cyclohexanone with ammonia or cyclohexylamine .

Inhibition of Spermidine Synthase:
One of the primary biological activities of DCHA is its role as an inhibitor of spermidine synthase, an enzyme crucial for polyamine biosynthesis in plants. This inhibition reduces spermidine levels while promoting spermine synthesis, which is vital for cellular functions such as growth and differentiation. The impact on polyamine biosynthesis pathways suggests that DCHA could play a significant role in regulating cellular processes.

Antifungal Properties

Research indicates that DCHA exhibits antifungal properties when used in combination with other agents. This characteristic has potential implications for agricultural applications, particularly in enhancing crop resistance to fungal pathogens.

Hypoglycemic Activity

DCHA has also been reported to exhibit hypoglycemic activity upon administration to fasted rats and mice. This effect indicates potential applications in managing blood sugar levels, suggesting that DCHA could be explored as a therapeutic agent for diabetes .

Case Studies and Research Findings

  • Spermidine Synthase Inhibition Study:
    A study demonstrated that DCHA effectively inhibited spermidine synthase activity, leading to altered polyamine profiles in plant tissues. The findings suggest that this compound could be utilized to manipulate plant growth responses under various environmental conditions.
  • Antifungal Efficacy:
    In a comparative study involving various antifungal agents, DCHA was shown to enhance the efficacy of conventional antifungal treatments against specific fungal strains. The combination treatment resulted in improved disease control in agricultural settings.
  • Toxicological Evaluations:
    Toxicological assessments have indicated that while DCHA exhibits beneficial biological activities, it also poses risks upon exposure. It can cause skin irritation and respiratory issues; thus, handling precautions are recommended in industrial applications .

Comparative Analysis with Similar Compounds

CompoundStructure TypeUnique Features
CyclohexylaminePrimary AmineSimpler structure; used as a solvent
AnilinePrimary AmineAromatic structure; used primarily in dye production
DiphenylamineTertiary AmineContains two phenyl groups; used as a rubber antioxidant
N,N-DimethylcyclohexylamineTertiary AmineLess reactive than dicyclohexylamine

DCHA's unique dual cyclohexyl groups confer specific reactivity patterns and biological activities that differentiate it from these similar compounds.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNMTFSPSVOWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383148
Record name ST018529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4693-92-9
Record name Dicyclohexylamine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4693-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST018529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentration in vacuo or at atmospheric pressure of the mother liquors leaves a post residue consisting of essentially dicyclohexylamine hydrochloride, water and unreacted or decomposed cephalosporin C by-products. Basification of the pH to about 9 with sodium hydroxide, followed by physical separation of the two layers produces essentially pure dicyclohexylamine in about 85-95% recofery of theory.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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